molecular formula C7H10ClN3O3 B13457708 Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride

Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride

Cat. No.: B13457708
M. Wt: 219.62 g/mol
InChI Key: ATVPXDPXXLHHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring, an aminomethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride typically involves the reaction of appropriate pyrimidine derivatives with aminomethylating agents under controlled conditions. One common method includes the use of methanol and trimethylchlorosilane for esterification . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization from absolute alcohol ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized pyrimidine compounds .

Scientific Research Applications

Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to form hydrogen bonds and interact with various enzymes, potentially inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways, making it a compound of interest in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride is unique due to its specific pyrimidine ring structure combined with the aminomethyl and carboxylate ester groups.

Properties

Molecular Formula

C7H10ClN3O3

Molecular Weight

219.62 g/mol

IUPAC Name

methyl 2-(aminomethyl)-6-oxo-1H-pyrimidine-5-carboxylate;hydrochloride

InChI

InChI=1S/C7H9N3O3.ClH/c1-13-7(12)4-3-9-5(2-8)10-6(4)11;/h3H,2,8H2,1H3,(H,9,10,11);1H

InChI Key

ATVPXDPXXLHHRG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(NC1=O)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.